奥普兰诺洛-d7 盐酸盐

描述

Oxprenolol is a non-selective beta-adrenergic antagonist used to treat hypertension, angina pectoris, arrhythmias, and anxiety . It is a lipophilic beta blocker which passes the blood-brain barrier more easily than water-soluble beta blockers . As such, it is associated with a higher incidence of CNS-related side effects than beta blockers with more hydrophilic molecules such as atenolol, sotalol, and nadolol .

Synthesis Analysis

Oxprenolol is a chiral compound, the beta blocker is used as a racemate, e.g., a 1:1 mixture of ®-(+)-oxprenolol and (S)-(–)-oxprenolol . Analytical methods (HPLC) for the separation and quantification of ®-(+)-oxprenolol and (S)-(–)-oxprenolol in urine and in pharmaceutical formulations have been described in the literature .

Molecular Structure Analysis

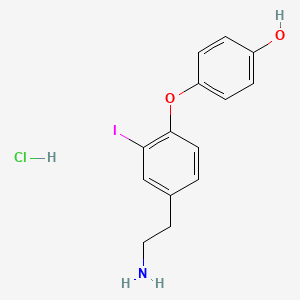

The molecular formula of Oxprenolol is C15H23NO3 . The molecular weight is 265.348 . The IUPAC name is (RS)-1-[2-(Allyloxy)phenoxy]-3-(isopropylamino)propan-2-ol .

Chemical Reactions Analysis

A stereoselective HPLC method has been developed for the simultaneous determination of oxprenolol enantiomers in urine and pharmaceutical products . Enantiomeric resolution of oxprenolol was achieved on cellulose tris (3,5-dichlorophenylcarbamate) immobilized onto a 5 μm spherical porous silica chiral stationary phase (CSP) known as Chiralpak IC with UV detection at 273 nm .

Physical And Chemical Properties Analysis

Oxprenolol is a lipophilic molecule and hence, it is able to cross the blood-brain barrier . As such, it is associated with a higher incidence of CNS-related side effects than hydrophilic ligands such as atenolol, sotalol, and nadolol .

科学研究应用

神经学研究

奥普兰诺洛-d7 盐酸盐用于神经学研究,特别是在抑郁症、帕金森病、精神分裂症、压力和焦虑以及疼痛和炎症等疾病的研究中 . 它是API(活性药物成分)家族的一部分,用作这些研究领域的参考物质 .

心脏药物

奥普兰诺洛-d7 盐酸盐被归类为心脏药物 . 它用于研究和治疗各种心脏相关疾病。它的特性使其成为心脏研究中宝贵的工具。

β-肾上腺素能阻滞剂

奥普兰诺洛,奥普兰诺洛-d7 盐酸盐的非氘代形式,是一种非选择性β-肾上腺素能阻滞剂 . 它影响β-1 和β-2 受体 . 这种特性在研究心血管疾病以及β-肾上腺素能阻滞有益的疾病中非常有用。

部分激动剂活性

奥普兰诺洛具有部分激动剂活性 . 这意味着它可以激活它结合的受体,但程度不如完全激动剂。 这种特性有利于维持老年患者的心肌功能并预防心动过缓 .

局部麻醉活性

奥普兰诺洛也具有一定的局部麻醉活性 . 这种特性在与疼痛管理和麻醉相关的研究中非常有用。

质量控制和治疗药物监测

奥普兰诺洛用于使用HPLC(高效液相色谱法)对其制剂进行质量控制,以及用于治疗药物监测 . 奥普兰诺洛从尿液中提取的效率在0.5–5 μg/cm 3 的范围内,每种对映异构体为86.0–93.0% <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024

作用机制

Like other beta-adrenergic antagonists, oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure .

安全和危害

Oxprenolol is a potent beta blocker and should not be administered to asthmatics under any circumstances due to their low beta levels as a result of depletion due to other asthma medication, and because it can cause irreversible, often fatal, airway failure and inflammation . In case of accidental exposure, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

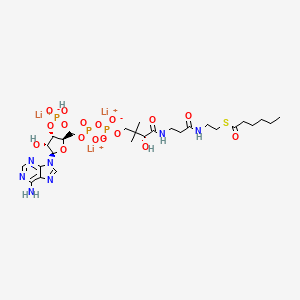

IUPAC Name |

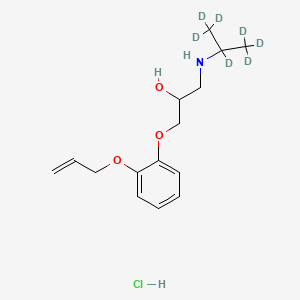

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H/i2D3,3D3,12D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAJXCLTPGGDAJ-CXUOUXNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1OCC=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676092 | |

| Record name | 1-{[(~2~H_7_)Propan-2-yl]amino}-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189649-47-5 | |

| Record name | 1-{[(~2~H_7_)Propan-2-yl]amino}-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

A: Oxprenolol is a nonselective beta-adrenergic blocking agent, meaning it binds to both beta-1 and beta-2 adrenergic receptors. [] By blocking these receptors, primarily located in the heart and blood vessels, Oxprenolol prevents the binding of catecholamines like epinephrine and norepinephrine. [] This blockade leads to a decrease in heart rate, contractility, and ultimately, blood pressure. []

A:

- Spectroscopic Data: While the provided research papers do not include detailed spectroscopic information, mass spectrometry analysis (CIMS and GC-MS) was utilized in several studies to identify and quantify Oxprenolol and its metabolites. [, , , ]

ANone: The provided research does not delve into material compatibility or stability of Oxprenolol outside of biological contexts.

ANone: The research papers focus on the pharmacological properties of Oxprenolol and do not describe any catalytic properties or applications.

ANone: The provided research papers predate the widespread use of computational chemistry and modeling techniques.

A: Comparing Oxprenolol with its para-isomer (p-Oxprenolol) reveals valuable SAR insights. [, ] While Oxprenolol exhibits nonselective beta-blocking activity, its para-isomer displays beta-1 selectivity, indicating that the position of the side chain on the aromatic ring significantly influences receptor subtype selectivity.

- Conventional (rapid-release): This formulation reaches peak plasma concentrations faster than slow-release formulations but exhibits a shorter duration of action. [, , , , ]

- Slow-release: Designed to prolong drug release and provide longer-lasting effects, these formulations often utilize a waxed matrix or spheroids in a capsule. [, , , , , ] Despite aiming for extended duration, several studies indicated the need for twice-daily administration of slow-release formulations to maintain consistent beta-blockade. [, ]

- Combined Oxprenolol-diuretic: This formulation, often combined with cyclopenthiazide, aims to enhance the antihypertensive effect by addressing different mechanisms contributing to elevated blood pressure. [, ]

ANone: The provided research papers predate current SHE (Safety, Health, and Environment) regulations and do not contain this information.

ANone: Extensive research highlights the following PK/PD properties of Oxprenolol:

- Distribution: Oxprenolol is around 80% protein-bound in plasma. [, ] It readily crosses the placental barrier and is detectable in breast milk. [, ]

- Metabolism: Hepatic glucuronidation is the primary metabolic pathway for Oxprenolol, with less than 4% excreted unchanged in urine. [, , , ] Interestingly, N-methylation represents a less common metabolic pathway identified in dogs. []

- Excretion: Primarily eliminated through urine, with metabolites detectable for up to 48 hours after administration. [, ]

- Activity & Efficacy: The relationship between plasma concentration and pharmacodynamic effects is well-documented. Significant beta-blockade, evidenced by heart rate and blood pressure reduction, is achieved at plasma concentrations above 60 ng/mL. []

ANone: While lacking traditional cell-based assays, the research papers showcase Oxprenolol's efficacy through various animal models and human trials:

- Animal Models: Oxprenolol effectively suppressed ischaemic arrhythmias in rats with acutely ligated coronary arteries, highlighting its cardioprotective potential. [, ]

- Clinical Trials: Numerous studies demonstrate Oxprenolol's efficacy in reducing blood pressure in hypertensive patients, especially when combined with diuretics. [, , , , , , , ] Notably, its efficacy as monotherapy appears limited in Black hypertensive patients. []

A: While the research papers do not directly address resistance mechanisms, long-term treatment with Oxprenolol did not lead to beta-adrenoreceptor hypersensitivity upon abrupt withdrawal, suggesting a low risk of rebound effects. []

A: One study investigated the potential of chitosan films for transdermal delivery of Oxprenolol, demonstrating promising results in controlling drug release and achieving pharmacological effects in rats. []

ANone: The research does not delve into specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects related to Oxprenolol.

ANone: Various analytical techniques played a crucial role in studying Oxprenolol:

- Gas Chromatography-Mass Spectrometry (GC-MS): Widely used to identify and quantify Oxprenolol and its metabolites in biological samples like plasma and urine. [, , , , ]

- High-Performance Liquid Chromatography (HPLC): Employed for separating and quantifying Oxprenolol in plasma samples. [, , ]

- Spectrophotometry: Utilized to determine Oxprenolol concentration in pharmaceutical preparations by measuring the absorbance of its oxidized form. [, ]

ANone: The provided research papers focus primarily on the clinical and pharmacological aspects of Oxprenolol and do not contain information about its environmental impact or degradation.

A: While not extensively explored, the development of slow-release formulations suggests an understanding and manipulation of Oxprenolol's dissolution rate to achieve sustained drug release. [, , , , , ]

ANone: The research papers do not provide detailed information on the specific validation parameters used for the analytical methods employed.

ANone: The research papers primarily focus on the research and development phases of Oxprenolol and do not contain information about quality control and assurance measures during manufacturing and distribution.

ANone: The provided research papers focus on the pharmacological properties of Oxprenolol and do not provide information on its immunogenicity or potential to induce immunological responses.

ANone: The research papers do not provide specific details on interactions between Oxprenolol and drug transporters.

A: The research papers mainly focus on identifying the metabolic pathways of Oxprenolol, primarily glucuronidation, without explicitly addressing its potential to induce or inhibit drug-metabolizing enzymes. [, , , ]

A: While not explicitly addressed, the widespread use of Oxprenolol as a pharmaceutical suggests its general biocompatibility. The primary metabolic pathway, glucuronidation, further supports its biodegradability within the body. [, , , ]

A: Several studies directly compare Oxprenolol with other beta-blockers like propranolol, metoprolol, and atenolol, highlighting their respective strengths and weaknesses in terms of potency, selectivity, and duration of action. [, , , , , , , , ] This comparative analysis provides valuable insights into potential alternatives based on specific clinical needs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dimethyl-1-propan-2-yl-2-azabicyclo[4.1.0]heptane](/img/structure/B564563.png)